An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-2-methoxyquinoline
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Quinoline Derivative
In the vast and intricate world of heterocyclic chemistry, quinoline scaffolds stand as privileged structures, forming the core of numerous pharmaceuticals and functional materials. While many quinoline derivatives are well-documented, specific substitution patterns can remain relatively unexplored. This guide addresses the chemical properties of 3-Bromo-2-methoxyquinoline , a compound for which direct, extensive literature is sparse.
To provide a comprehensive and scientifically rigorous resource, this document adopts a dual-pronged approach. Firstly, it will leverage detailed information on the closely related and well-characterized analog, 3-Benzyl-6-bromo-2-methoxyquinoline , to establish a baseline of understanding for this class of compounds. Secondly, it will extrapolate the expected properties, reactivity, and synthetic pathways for the target molecule, 3-Bromo-2-methoxyquinoline, by drawing upon established principles of organic chemistry and data from its constituent chemical motifs: the 3-bromoquinoline and 2-methoxyquinoline systems. This approach ensures that while we acknowledge the frontiers of current research, we remain grounded in authoritative chemical principles.
Section 1: Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. Due to the limited direct data on 3-Bromo-2-methoxyquinoline, we will first present the known properties of a key analog, 3-Benzyl-6-bromo-2-methoxyquinoline, before predicting the characteristics of our target compound.
Case Study: 3-Benzyl-6-bromo-2-methoxyquinoline
This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its known properties provide a solid reference point.
| Property | Value | Source |
| CAS Number | 654655-69-3 | [2] |
| Molecular Formula | C₁₇H₁₄BrNO | [2][3] |
| Molecular Weight | 328.21 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 87-89°C | [4] |
| Purity | ≥98% | [2] |
Predicted Properties of 3-Bromo-2-methoxyquinoline
Based on the foundational quinoline structure and the influence of its substituents, we can predict the core properties of 3-Bromo-2-methoxyquinoline.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₈BrNO | Derived from core structure |
| Molecular Weight | 238.08 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Similar to other substituted quinolines |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) | Based on the properties of related compounds |
Predicted Spectroscopic Signature: ¹H and ¹³C NMR
The ¹H NMR spectrum of 3-bromoquinoline typically displays six signals in the aromatic region (δ 7.0-9.0 ppm), with the protons on the pyridine ring (H2 and H4) being the most deshielded.[5] The introduction of a methoxy group at the C2 position would significantly alter the electronic environment.
Predicted ¹H NMR (CDCl₃) for 3-Bromo-2-methoxyquinoline:
-
Methoxy Protons (3H): A sharp singlet is expected around δ 4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.
-
Aromatic Protons (5H):
-
H4: This proton, adjacent to the bromine atom, is expected to be a singlet and significantly downfield, likely in the δ 8.0-8.5 ppm region.
-
H5, H6, H7, H8: These protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the δ 7.0-8.0 ppm range, consistent with a substituted quinoline system.[7]
-
Predicted ¹³C NMR (CDCl₃) for 3-Bromo-2-methoxyquinoline:
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Aromatic Carbons: Ten distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C2) will be significantly shielded, while the carbon bearing the bromine (C3) will be deshielded.
Section 2: Synthesis and Reactivity
The synthesis of 3-Bromo-2-methoxyquinoline is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established transformations of the quinoline core.
Proposed Synthetic Pathway
The most plausible route involves a two-step sequence starting from a suitable precursor, likely involving the formation of a 2-chloroquinoline intermediate followed by a nucleophilic substitution.
Caption: Proposed synthetic route to 3-Bromo-2-methoxyquinoline.
Step-by-Step Methodology:
-
Synthesis of 3-Bromo-2-chloroquinoline (Intermediate):
-
Rationale: The synthesis of a 2-chloroquinoline derivative is a common and effective strategy, as the chlorine atom at the 2-position is highly susceptible to nucleophilic displacement. A plausible starting material would be a corresponding 2-hydroxyquinoline (a quinolone), which can be converted to the 2-chloro derivative. The bromination at the 3-position can be achieved through various methods, potentially involving electrophilic bromination of an activated quinoline ring. For instance, the synthesis of the related 3-benzyl-6-bromo-2-chloroquinoline is achieved by treating N-(4-Bromophenyl)-3-phenylpropionamide with phosphorus oxychloride and DMF.[8]
-
Protocol: A general procedure would involve reacting the appropriate quinolone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[8] The reaction conditions would likely require elevated temperatures to drive the conversion.
-
-
Nucleophilic Aromatic Substitution (SNAr) to Yield 3-Bromo-2-methoxyquinoline:
-
Rationale: The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position towards nucleophilic attack. The chloro group is an excellent leaving group, making this substitution highly favorable. Sodium methoxide is a strong nucleophile and the methoxide source.
-
Protocol:
-
Dissolve 3-Bromo-2-chloroquinoline in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 3-Bromo-2-methoxyquinoline.
-
-
Chemical Reactivity and Potential Applications
The bifunctional nature of 3-Bromo-2-methoxyquinoline, possessing both a bromo and a methoxy group on the quinoline scaffold, opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in organic synthesis and medicinal chemistry.
Caption: Key reaction pathways for 3-Bromo-2-methoxyquinoline.
-
Reactions at the C3-Bromo Position: The bromine atom at the C3 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[10]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.[11][12] This is a cornerstone of modern drug discovery for creating molecular diversity.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, providing access to conjugated systems and further functionalization.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of various 3-aminoquinoline derivatives.
-
-
Reactions at the C2-Methoxy Position:
-
Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 3-bromo-2(1H)-quinolone. This transformation is significant as quinolones are themselves a class of biologically active compounds.
-
-
Potential Biological Activity:
-
The quinoline nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[13][14]
-
The presence and position of bromo and methoxy substituents can significantly modulate this activity. For instance, certain brominated quinolines have shown potent antiproliferative effects against various cancer cell lines.[13] Therefore, 3-Bromo-2-methoxyquinoline and its derivatives represent a promising scaffold for the development of novel therapeutic agents.
-
Section 3: Safety and Handling
While specific toxicity data for 3-Bromo-2-methoxyquinoline is not available, information from the closely related 3-Benzyl-6-bromo-2-methoxyquinoline provides a basis for safe handling protocols.[4]
-
Hazard Identification: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15]
Conclusion
3-Bromo-2-methoxyquinoline emerges as a promising yet underexplored scaffold in heterocyclic chemistry. While direct experimental data is limited, a robust understanding of its properties, synthesis, and reactivity can be constructed through the analysis of related compounds and fundamental chemical principles. Its bifunctional nature makes it an attractive building block for creating diverse molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a foundational framework for researchers and scientists to confidently engage with this molecule, from its logical synthesis to its potential in the development of novel, biologically active compounds.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]
-
Taylor & Francis Online. (2022, May 31). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved from [Link]
-
Transtutors. (2021, June 4). reaction of 2-Chloroquinoline with sodium ethoxide in presence of... Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... Retrieved from [Link]
-
Quora. (2021, July 12). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (2023, May 20). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
MDPI. (n.d.). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Reddit. (n.d.). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]
-
PubMed. (n.d.). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. echemi.com [echemi.com]
